3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde under specific conditions. For example, the starting material can be reacted with a substituted aldehyde at 50°C to obtain the desired compound . Another method involves the use of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and migration. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of these pathways can prevent tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound also contains a trifluoromethyl group and a pyridine ring, but with a different substitution pattern.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Another trifluoromethyl-containing compound with different structural features.
Uniqueness
3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolo and pyridine ring.
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-6(5)4(8(15)16)1-2-13-7/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
YGHKMFCKTQMSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.